molecular formula C15H16O2 B1374586 (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol CAS No. 1354485-14-5

(1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol

Cat. No.: B1374586
CAS No.: 1354485-14-5
M. Wt: 228.29 g/mol
InChI Key: TZTSJUPGQORXJB-GFCCVEGCSA-N
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Description

®-1-(3-(benzyloxy)phenyl)ethanol is a chiral alcohol compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-(benzyloxy)phenyl)ethanol typically involves the reduction of the corresponding ketone, ®-1-(3-(benzyloxy)phenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure the selectivity of the desired enantiomer.

Industrial Production Methods

Industrial production of ®-1-(3-(benzyloxy)phenyl)ethanol may involve the use of catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon or platinum oxide to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-(benzyloxy)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: ®-1-(3-(benzyloxy)phenyl)ethanone or ®-1-(3-(benzyloxy)phenyl)acetic acid.

    Reduction: ®-1-(3-(benzyloxy)phenyl)ethane.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

®-1-(3-(benzyloxy)phenyl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(3-(benzyloxy)phenyl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3-(benzyloxy)phenyl)ethanol
  • ®-1-(4-(benzyloxy)phenyl)ethanol
  • ®-1-(3-(methoxy)phenyl)ethanol

Uniqueness

®-1-(3-(benzyloxy)phenyl)ethanol is unique due to its specific chiral configuration and the presence of the benzyloxy group at the meta position on the phenyl ring. This structural arrangement can influence its reactivity, selectivity in chemical reactions, and potential biological activity compared to its analogs.

Properties

IUPAC Name

(1R)-1-(3-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10,12,16H,11H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTSJUPGQORXJB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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